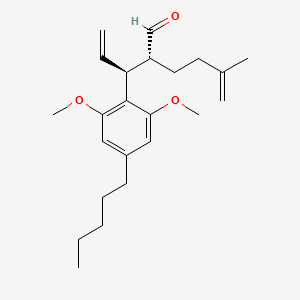
(R)-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is an organic compound characterized by its complex molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal typically involves multi-step organic reactions. The process may start with the preparation of the core phenyl structure, followed by the introduction of methoxy groups through methylation reactions. The pentyl group can be added via alkylation, and the allyl group can be introduced through allylation reactions. The final step involves the formation of the aldehyde group through oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can undergo oxidation to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols, particularly at the aldehyde group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for drug development or as a probe in biochemical assays.
Medicine
In medicine, ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal might be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be utilized in the production of specialty chemicals, fragrances, or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of ®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enol: A similar compound with an alcohol group instead of an aldehyde group.
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enoic acid: A compound with a carboxylic acid group instead of an aldehyde group.
Uniqueness
®-2-((S)-1-(2,6-Dimethoxy-4-pentylphenyl)allyl)-5-methylhex-5-enal is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural complexity allows for diverse chemical transformations and interactions, setting it apart from simpler analogs.
Propriétés
Formule moléculaire |
C23H34O3 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
(2R)-2-[(1S)-1-(2,6-dimethoxy-4-pentylphenyl)prop-2-enyl]-5-methylhex-5-enal |
InChI |
InChI=1S/C23H34O3/c1-7-9-10-11-18-14-21(25-5)23(22(15-18)26-6)20(8-2)19(16-24)13-12-17(3)4/h8,14-16,19-20H,2-3,7,9-13H2,1,4-6H3/t19-,20-/m0/s1 |
Clé InChI |
HANBZHOYLJKEHG-PMACEKPBSA-N |
SMILES isomérique |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H](C=C)[C@@H](CCC(=C)C)C=O)OC |
SMILES canonique |
CCCCCC1=CC(=C(C(=C1)OC)C(C=C)C(CCC(=C)C)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


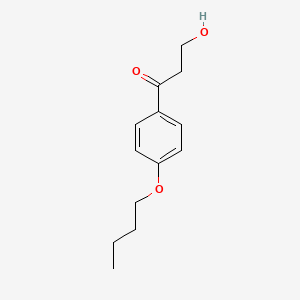
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
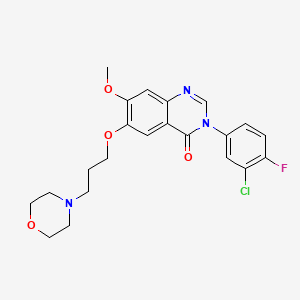
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13434376.png)

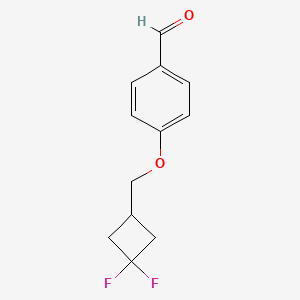
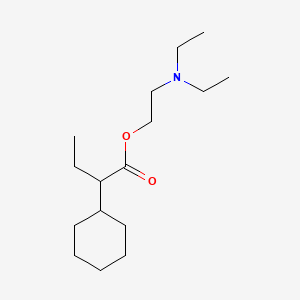
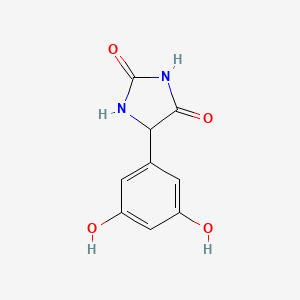
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
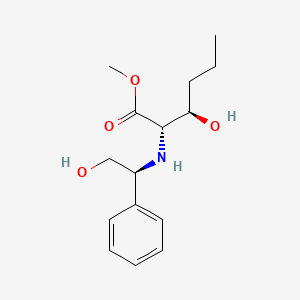
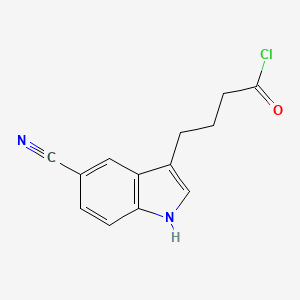
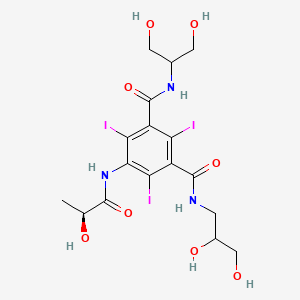
![(alphaS)-alpha-[[2-(4-Morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-N-[(1S,3S)-4-chloro-3-hydroxy-3-methyl-1-(2-methylpropyl)-2-oxobutyl]-L-phenylalaninamide](/img/structure/B13434419.png)
